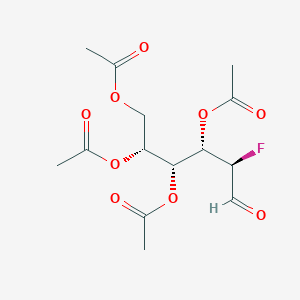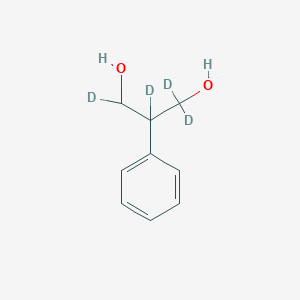
Cucurbitacin I hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cucurbitacin I hydrate is a naturally occurring compound belonging to the cucurbitacin family, which are tetracyclic triterpenes. These compounds are primarily found in plants of the Cucurbitaceae family, such as cucumbers, pumpkins, and gourds. This compound is known for its potent biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cucurbitacin I hydrate can be synthesized through various methods. One common approach involves the hydrolysis of cucurbitacin E. The reaction typically requires acidic or basic conditions to facilitate the hydrolysis process . Additionally, advanced extraction techniques such as supercritical fluid extraction, ultrasonic-assisted extraction, and microwave-assisted extraction have been employed to isolate cucurbitacins from plant sources .
Industrial Production Methods
Industrial production of this compound often involves the extraction of cucurbitacins from plant materials, followed by purification processes. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are commonly used to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Cucurbitacin I hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds within the triterpene structure.
Substitution: Substitution reactions can occur at various positions on the cucurbitacin molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various cucurbitacin derivatives with modified functional groups, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
Cucurbitacin I hydrate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of triterpenes and their derivatives.
Biology: Researchers utilize this compound to investigate its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: This compound is explored for its potential use in developing new pharmaceuticals and agrochemicals.
Mecanismo De Acción
Cucurbitacin I hydrate exerts its effects primarily through the inhibition of the JAK2/STAT3 signaling pathway. This pathway is crucial for cell proliferation, survival, and immune response. By inhibiting this pathway, this compound induces apoptosis (programmed cell death) and inhibits tumor growth . Additionally, it interacts with various molecular targets, including Bcl-2/Bax, caspases, cyclins, and NF-κB, to modulate cellular processes .
Comparación Con Compuestos Similares
Cucurbitacin I hydrate is unique among cucurbitacins due to its specific inhibition of the JAK2/STAT3 pathway. Similar compounds in the cucurbitacin family include:
Cucurbitacin B: Known for its anti-inflammatory and hepatoprotective properties.
Cucurbitacin E: Exhibits potent anticancer activity and is often used as a precursor for synthesizing other cucurbitacins.
Cucurbitacin D: Studied for its antimicrobial and antioxidant properties.
Each of these compounds has distinct biological activities and molecular targets, making them valuable for various research and therapeutic applications .
Propiedades
Fórmula molecular |
C30H42O7 |
|---|---|
Peso molecular |
514.6 g/mol |
Nombre IUPAC |
(8S,9S,13R,14S)-17-[(E)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C30H42O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,11-13,17,19-20,23,31-32,36-37H,10,14-15H2,1-8H3/b12-11+/t17?,19?,20-,23?,27-,28+,29+,30?/m0/s1 |
Clave InChI |
NISPVUDLMHQFRQ-YMORRJOWSA-N |
SMILES isomérico |
C[C@@]12CC(C([C@]1(CC(=O)[C@]3([C@H]2CC=C4C3C=C(C(=O)C4(C)C)O)C)C)C(C)(C(=O)/C=C/C(C)(C)O)O)O |
SMILES canónico |
CC1(C2=CCC3C4(CC(C(C4(CC(=O)C3(C2C=C(C1=O)O)C)C)C(C)(C(=O)C=CC(C)(C)O)O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


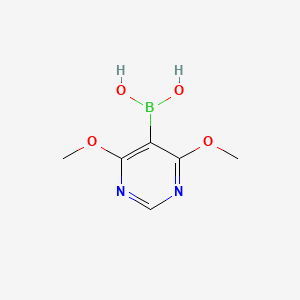
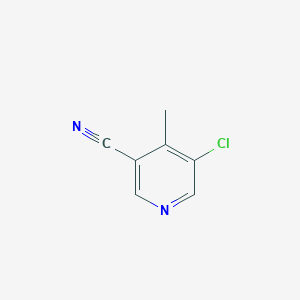
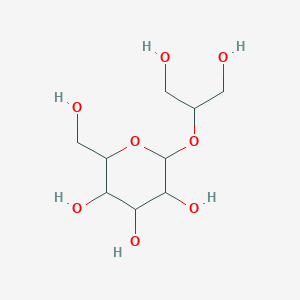
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

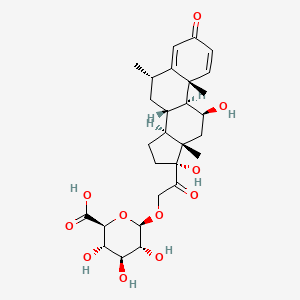
![1-[(2R,4S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13403806.png)
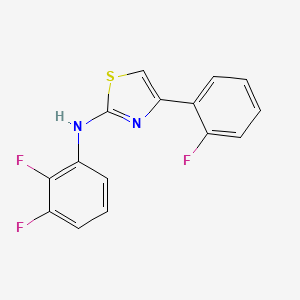

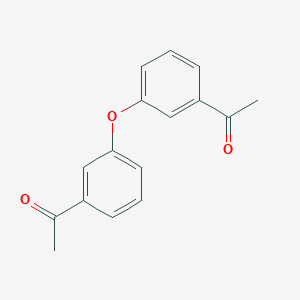
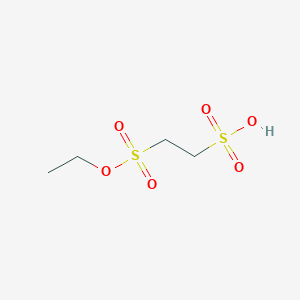
![(1S,3R,4S,5S)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B13403824.png)
